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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory profiles of two prominent next-

generation steviol glycosides: Rebaudioside M (Reb M) and Rebaudioside D (Reb D). By

presenting supporting experimental data, detailed methodologies, and visual representations of

key biological and experimental processes, this document aims to equip researchers and

product development professionals with the critical information needed to make informed

decisions in the formulation of sugar-reduced products.

Executive Summary
Rebaudioside M and Rebaudioside D are both minor steviol glycosides found in the leaves of

the Stevia rebaudiana Bertoni plant. They have garnered significant interest in the food and

pharmaceutical industries due to their clean, sugar-like sweetness and reduced bitterness

compared to earlier generation steviol glycosides like Rebaudioside A. While both offer

significant advantages in flavor profile, subtle but important distinctions in their sensory

attributes exist. This guide elucidates these differences through a comprehensive review of

peer-reviewed sensory data.

Quantitative Sensory Profile Comparison
The following table summarizes the key sensory attributes of Rebaudioside M and

Rebaudioside D, benchmarked against sucrose. The data represents a synthesis of findings

from multiple consumer and trained panel studies.
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Sensory
Attribute

Rebaudioside
M

Rebaudioside
D

Sucrose
(Reference)

Key Findings

Sweetness

Intensity

High, often

perceived as

more sugar-like.

[1][2]

High, with a rapid

onset of

sweetness.[1]

High

Reb M is

frequently

described as

having a

sweetness profile

that most closely

mimics sucrose.

[1]

Bitterness

Very low to

negligible.[3][4]

[5]

Very low,

significantly less

than Reb A.[3][4]

[5]

Negligible

Both Reb M and

Reb D exhibit a

significant

reduction in

bitterness, a

common

challenge with

other steviol

glycosides.[3][4]

[5]

Aftertaste

Clean, with a

slight sweet

linger.[6][7][8]

Clean, with a

potentially faster

dissipation of

sweetness

compared to Reb

M.[1]

Clean

The aftertaste of

both compounds

is considered

more pleasant

and less

"artificial" than

Reb A.[3][9]

Flavor Profile
Clean, sugar-

like.[1][2]

Clean, well-

rounded.[1]
Clean, sweet

Both are noted

for their lack of

off-flavors, such

as licorice or

metallic notes, at

typical usage

levels.[7][8]
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Experimental Protocols
The data presented in this guide is based on established sensory evaluation methodologies.

Below are detailed protocols representative of the key experiments cited.

Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of Reb M and Reb D.

Panelists: A panel of 8-12 trained and screened sensory assessors. Panelists are trained on

the specific sensory attributes of sweeteners, including different types of sweetness,

bitterness, and aftertastes, using reference standards.

Sample Preparation: Solutions of Reb M, Reb D, and a sucrose control are prepared in

purified, deionized water at concentrations determined to be iso-sweet. Typical

concentrations might range from 300-600 ppm for the rebaudiosides and 5-10% for sucrose.

Samples are presented at a controlled temperature (e.g., room temperature).

Evaluation Procedure: Panelists evaluate the samples in a randomized and blind fashion.

They rate the intensity of each sensory attribute (e.g., sweetness, bitterness, metallic

aftertaste, licorice aftertaste) on a structured scale, typically a 15-cm line scale anchored

with "none" and "extreme." Panelists rinse with purified water between samples to cleanse

the palate.

Data Analysis: The intensity ratings are collected and analyzed using statistical methods

such as Analysis of Variance (ANOVA) to determine significant differences between the

samples for each attribute.

Temporal Dominance of Sensations (TDS)
Objective: To evaluate the sequence and dominance of sensory attributes over time.

Panelists: A panel of trained sensory assessors.

Sample Preparation: As described for QDA.

Evaluation Procedure: Upon tasting the sample, panelists select the dominant sensation

from a predefined list of attributes on a computer interface. As their perception changes over
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time, they continuously select the new dominant sensation. The process continues until no

sensation is perceived.

Data Analysis: TDS curves are generated for each sample, plotting the proportion of

panelists selecting a specific attribute as dominant at each point in time. This provides a

dynamic representation of the sensory experience.

Visualizing Key Concepts
To further aid in the understanding of the sensory perception of these sweeteners and the

methodologies used to evaluate them, the following diagrams are provided.
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Sensory Evaluation Workflow
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Caption: A typical workflow for the sensory evaluation of sweeteners.
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Caption: Simplified representation of Reb D and Reb M molecular structures.

Sweet and Bitter Taste Signaling Pathways
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Caption: Simplified signaling pathways for sweet and bitter taste perception.

Conclusion
Both Rebaudioside M and Rebaudioside D represent significant advancements in natural,

zero-calorie sweeteners, offering sensory profiles that are remarkably close to sucrose. Reb M

is often highlighted for its particularly sugar-like sweetness and clean aftertaste, making it a

premium option for deep sugar reduction. Reb D also provides a high-quality sweet taste with a

rapid onset and minimal bitterness. The choice between Reb M and Reb D may depend on the

specific application, desired temporal profile, and formulation goals. The data and

methodologies presented in this guide provide a solid foundation for further research and

development in the pursuit of healthier, great-tasting products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1649289#sensory-profile-comparison-of-
rebaudioside-m-and-rebaudioside-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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